1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(2-Hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a hydroxyethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, followed by cyclization to form the pyrazole ring. The hydroxyethyl group can be introduced via alkylation reactions using ethylene oxide or ethylene carbonate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to optimize yield and purity. Catalysts such as Lewis acids or bases can be employed to enhance reaction rates and selectivity. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions to introduce different substituents.
Major Products Formed:
Oxidation: Formation of 1-(2-carboxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid or 1-(2-formylethyl)-5-methyl-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-methanol or 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-aldehyde.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including cancer treatment and neuroprotection.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The pyrazole ring can also participate in π-π stacking interactions and coordinate with metal ions, further modulating its biological effects.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid: Differing in the position of the methyl and carboxylic acid groups on the pyrazole ring.
1-(2-Hydroxyethyl)-1H-pyrazole-3-carboxylic acid: Lacking the methyl group on the pyrazole ring.
1-(2-Hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid: Differing in the position of the carboxylic acid group on the pyrazole ring.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-5-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-5-4-6(7(11)12)8-9(5)2-3-10/h4,10H,2-3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZUYZQSEICLQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCO)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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